molecular formula C10H16O4 B1527221 Ethyl 3-oxo-4-(oxolan-2-yl)butanoate CAS No. 670275-62-4

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate

Cat. No.: B1527221
CAS No.: 670275-62-4
M. Wt: 200.23 g/mol
InChI Key: JQZYHGAIIKGKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is a liquid at room temperature and is commonly used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2-tetrahydrofuranone under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-(oxolan-2-yl)butanoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the keto group and the oxolan ring, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate can be compared with other similar compounds such as:

These compounds share similar functional groups but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound in various research and industrial contexts .

Properties

IUPAC Name

ethyl 3-oxo-4-(oxolan-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZYHGAIIKGKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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